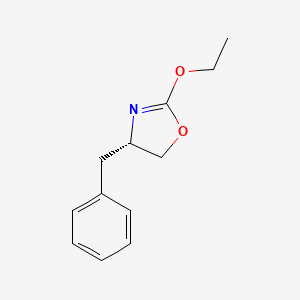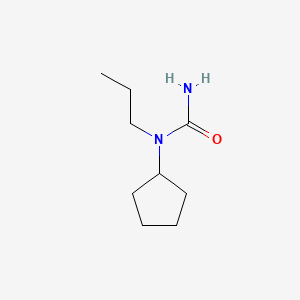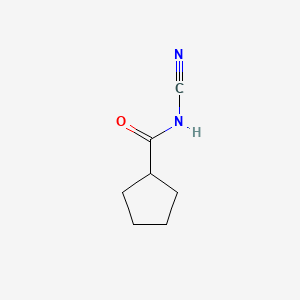
1-BUTANE-D9-SULFONYL CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butane-d9-sulfonyl chloride is a deuterated derivative of butane sulfonyl chloride. This compound is primarily used in organic synthesis and isotopic labeling studies. The deuterium atoms replace the hydrogen atoms in the butane chain, making it a valuable tool in various research applications.
Méthodes De Préparation
1-Butane-d9-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiols using N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water. This method allows for the in situ preparation of sulfonyl chlorides, which can then be reacted with amines or sodium azide to form sulfonamides and sulfonyl azides . Industrial production methods typically involve large-scale synthesis using similar oxidation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Butane-d9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols. Common reagents used in these reactions include N-chlorosuccinimide, tetrabutylammonium chloride, and sodium azide.
Applications De Recherche Scientifique
1-Butane-d9-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound is used in isotopic labeling studies to trace metabolic pathways.
Medicine: It is employed in drug development to modify the structure of molecules and improve their bioactivity and potency.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-butane-d9-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamides. This reaction occurs through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic substitution to form the final product. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of stable sulfonamide bonds .
Comparaison Avec Des Composés Similaires
1-Butane-d9-sulfonyl chloride is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
Butane-1-sulfonyl chloride: A non-deuterated version used in similar applications but without the benefits of isotopic labeling.
Butylsulfonyl chloride: Another sulfonyl chloride compound used in organic synthesis.
1-Butylsulfonyl chloride: Similar to butane-1-sulfonyl chloride but with slight variations in structure and reactivity.
Propriétés
Numéro CAS |
1219794-70-3 |
|---|---|
Formule moléculaire |
C4H9ClO2S |
Poids moléculaire |
165.679 |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
Clé InChI |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
SMILES |
CCCCS(=O)(=O)Cl |
Synonymes |
1-BUTANE-D9-SULFONYL CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)
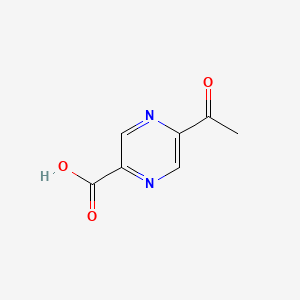
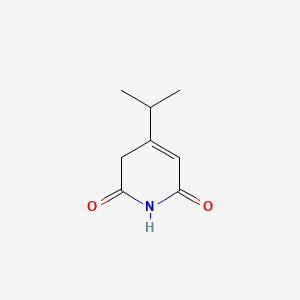
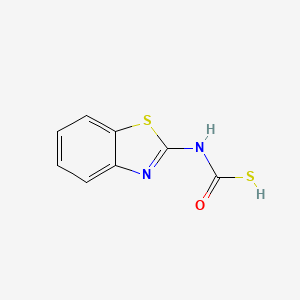

![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
